![molecular formula C28H26ClN3O5S B2828609 4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-95-2](/img/structure/B2828609.png)

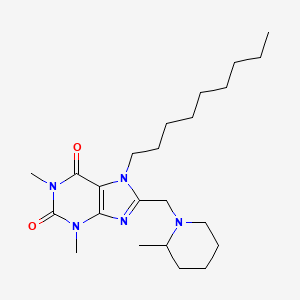

4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

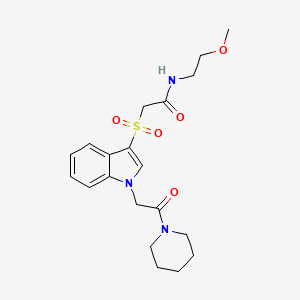

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. This ring is fused with a dioxolane ring. The molecule also contains a sulfanyl group attached to a chlorophenyl group, and an amide group attached to a methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinazolinone and dioxolane rings are likely to contribute to the rigidity of the molecule, while the sulfanyl, amide, and methoxy groups may influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple rings in this compound suggests it might have a relatively high boiling point and melting point. The presence of the sulfanyl, amide, and methoxy groups could influence its solubility .Applications De Recherche Scientifique

Synthetic Pathways and Heterocyclic Chemistry

The compound falls within the realm of complex organic molecules often studied for their potential in creating diverse heterocyclic compounds, which are central to pharmaceutical research and development. One pathway involves reactions of anthranilamide with isocyanates, leading to the synthesis of dihydro-oxazolo[2,3-b]quinazolin-ones and dihydro-[1,3]oxazino[2,3-b]quinazolin-ones. These reactions demonstrate the compound's utility in generating novel heterocyclic frameworks, which could be foundational for developing new therapeutic agents (Chern et al., 1988).

Chemical Synthesis and Characterization

Further investigations have led to the synthesis and characterization of quinazoline derivatives, including those with chlorophenylamino and methoxy groups. These studies not only expand the chemical space of quinazoline derivatives but also offer insights into their structural properties and potential bioactivity. Such derivatives are often explored for their pharmacological properties, including anti-inflammatory and antihistaminic activities (Yan et al., 2013).

Pharmacological Potential

The pharmacological exploration of related quinazoline and triazoloquinazoline compounds has identified several with promising H1-antihistaminic activity. This includes the synthesis of butyl-substituted triazoloquinazolin-5-ones, which have shown significant activity in vivo, indicating the potential of structurally related compounds for therapeutic use (Alagarsamy et al., 2008). Additionally, functionalized thiazoloquinazolines have been synthesized, displaying a variety of chemical reactions that enable further modification and exploration of their biological activity (Kut et al., 2020).

Advanced Synthesis Techniques

Techniques such as aza-Wittig reactions have been employed to create ethoxyoxazoles and oxazoloquinazolines, showcasing the versatility and efficiency of modern synthetic methods in constructing complex heterocycles from simpler precursors. These methods not only enrich the chemical toolkit available for drug discovery but also highlight the chemical diversity attainable through innovative synthetic routes (Huang et al., 2009).

Propriétés

IUPAC Name |

4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClN3O5S/c1-35-21-9-7-18(8-10-21)15-30-26(33)6-3-11-32-27(34)22-13-24-25(37-17-36-24)14-23(22)31-28(32)38-16-19-4-2-5-20(29)12-19/h2,4-5,7-10,12-14H,3,6,11,15-17H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVDLRNCFMKJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)

![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)

![6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2828533.png)

![2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2828534.png)

![9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2828535.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2828538.png)

![5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2828539.png)

![(Z)-3-isopropyl-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2828546.png)